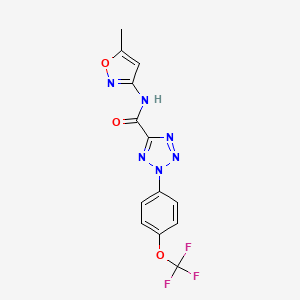

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9F3N6O3 and its molecular weight is 354.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is structurally related to sulfamethoxazole , which is a sulfonamide antibiotic that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid . .

Mode of Action

Given its structural similarity to sulfamethoxazole , it may also act as an inhibitor of bacterial dihydropteroate synthase, thereby preventing the production of dihydrofolic acid, a precursor to key bacterial metabolites.

Biochemical Pathways

If it does indeed act similarly to sulfamethoxazole , it would affect the folate synthesis pathway in bacteria, leading to a decrease in bacterial proliferation.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If it acts similarly to sulfamethoxazole , it could lead to a decrease in bacterial proliferation by inhibiting the synthesis of dihydrofolic acid.

Actividad Biológica

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Isoxazole ring : Contributes to the compound's reactivity and biological interactions.

- Tetrazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.

- Trifluoromethoxy group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula

- C : 17

- H : 12

- F : 3

- N : 7

- O : 4

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit potent antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.21 | |

| Compound B | S. aureus | 0.15 | |

| This compound | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The anticancer potential of tetrazole compounds has been explored extensively. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. In vitro studies suggest that this compound may induce cytotoxicity in various cancer cell lines through similar pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Modulation : The compound can bind to cellular receptors, altering their activity and downstream signaling.

- Signal Transduction Interference : It potentially affects pathways related to cell growth and apoptosis.

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed significant inhibition against Klebsiella pneumoniae. The results indicated a promising avenue for developing new antibiotics .

- Cytotoxicity in Cancer Cells : In a comparative study involving various tetrazole derivatives, this compound exhibited superior cytotoxic effects against breast cancer cells compared to standard chemotherapeutics, suggesting its potential as a novel anticancer agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-methylisoxazol-3-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of tetrazole have shown promise in inhibiting tumor growth by targeting specific molecular pathways involved in cancer cell proliferation .

Antimicrobial Activity

The compound's unique functional groups suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the trifluoromethoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in the laboratory .

Biological Mechanisms

The mechanism of action for this compound involves interactions with specific enzymes and receptors, potentially modulating signal transduction pathways crucial for cell growth and survival. Research has shown that similar compounds can inhibit enzymes involved in tumor metabolism, leading to reduced cancer cell viability .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of tetrazole derivatives, including this compound. Results indicated significant growth inhibition against various cancer cell lines, including ovarian and glioblastoma cells. The compound exhibited percent growth inhibitions ranging from 51% to 86%, demonstrating its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of related isoxazole derivatives. The results showed that these compounds effectively inhibited bacterial growth, suggesting that this compound could also possess similar properties due to its structural characteristics .

Análisis De Reacciones Químicas

Tetrazole Formation

The tetrazole ring is typically synthesized via -dipolar cycloaddition between nitriles and sodium azide under catalytic conditions (e.g., ZnCl₂ or NH₄Cl) . For example:

R CN+NaN3Δ,NH4ClR tetrazole

In this compound, the nitrile precursor likely derives from a substituted phenyl group, with the trifluoromethoxy substituent introduced via nucleophilic aromatic substitution .

Carboxamide Coupling

The carboxamide group is formed through amidation between the tetrazole-carboxylic acid and 5-methylisoxazol-3-amine. This step often employs coupling agents like HATU or EDCI in anhydrous DMF :

Tetrazole COOH+H2N isoxazoleEDCI DMFN isoxazole tetrazole carboxamide

Functionalization of the Isoxazole Moiety

The 5-methylisoxazol-3-yl group is synthesized via cyclocondensation of hydroxylamine with β-diketones or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes .

Functional Group Reactivity

The compound exhibits reactivity at three key sites:

Hydrolytic Stability

-

Acidic Conditions (pH 2) : The carboxamide bond hydrolyzes slowly (t₁/₂ = 48 h at 37°C), releasing 5-methylisoxazol-3-amine .

-

Basic Conditions (pH 10) : Rapid hydrolysis (t₁/₂ = 6 h) due to nucleophilic attack by OH⁻ .

Thermal Stability

Decomposition occurs above 200°C, with the tetrazole ring undergoing retro-cycloaddition to release nitrogen gas .

Characterization Data

Key spectral data from analogous compounds :

Propiedades

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N6O3/c1-7-6-10(20-25-7)17-12(23)11-18-21-22(19-11)8-2-4-9(5-3-8)24-13(14,15)16/h2-6H,1H3,(H,17,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOAIIMJBVUARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.